2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide
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Overview
Description
2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide is a complex organic compound with the molecular formula C20H24N4O2 and a molecular weight of 352.43 g/mol This compound is characterized by the presence of a benzylpiperazine moiety linked to a benzenecarboxamide structure through an acetylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide typically involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form 4-benzylpiperazine.
Acetylation: The 4-benzylpiperazine is then acetylated using acetic anhydride to form 2-(4-benzylpiperazino)acetyl chloride.
Coupling Reaction: The acetyl chloride derivative is then reacted with 2-aminobenzenecarboxamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The acetylamino and benzenecarboxamide groups may also contribute to its binding affinity and specificity for certain enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4-Benzylpiperazine: Shares the benzylpiperazine core but lacks the acetylamino and benzenecarboxamide groups.
2-Aminobenzenecarboxamide: Contains the benzenecarboxamide structure but lacks the benzylpiperazine and acetylamino groups.
Uniqueness: 2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
IUPAC Name |
2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c21-20(26)17-8-4-5-9-18(17)22-19(25)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOAPCRPLZSFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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